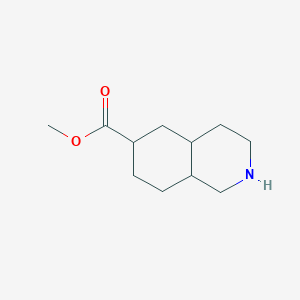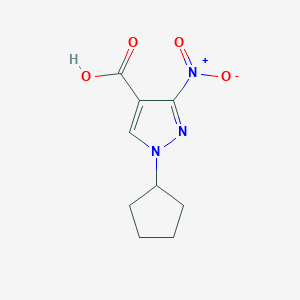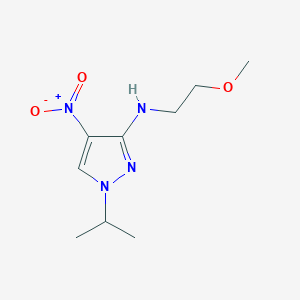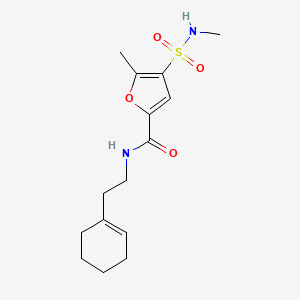![molecular formula C8H7BrN2S B2585845 5-Bromo-4-metilbenzo[d]tiazol-2-amina CAS No. 103873-80-9](/img/structure/B2585845.png)
5-Bromo-4-metilbenzo[d]tiazol-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-methylbenzo[d]thiazol-2-amine is a chemical compound with the empirical formula C4H5BrN2S . It has a molecular weight of 193.06 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes 5-Bromo-4-methylbenzo[d]thiazol-2-amine, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The InChI code of 5-Bromo-4-methylbenzo[d]thiazol-2-amine is 1S/C8H7BrN2S/c1-4-5(9)2-3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Bromo-4-methylbenzo[d]thiazol-2-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Actividad antioxidante
Se ha descubierto que los derivados del tiazol actúan como antioxidantes . Pueden neutralizar los radicales libres en el cuerpo, lo que puede ayudar a prevenir enfermedades crónicas y mejorar la salud general.
Actividad analgésica
Se ha informado que los compuestos de tiazol poseen propiedades analgésicas (alivian el dolor) . Esto podría hacerlos útiles en el desarrollo de nuevos medicamentos para el dolor.
Actividad antiinflamatoria
Los derivados del tiazol han mostrado efectos antiinflamatorios . Podrían utilizarse potencialmente en el tratamiento de afecciones caracterizadas por la inflamación, como la artritis o la enfermedad inflamatoria intestinal.
Actividad antimicrobiana
Los compuestos de tiazol han demostrado propiedades antimicrobianas . Esto significa que podrían utilizarse en el desarrollo de nuevos antibióticos para tratar infecciones bacterianas.
Actividad antifúngica
Se ha descubierto que los derivados del tiazol poseen propiedades antifúngicas . Podrían utilizarse potencialmente en el tratamiento de infecciones fúngicas.
Actividad antiviral
Los compuestos de tiazol han mostrado efectos antivirales . Esto sugiere que podrían utilizarse en el desarrollo de nuevos medicamentos antivirales.
Actividad antitumoral y citotóxica
Se ha descubierto que los derivados del tiazol poseen actividades antitumorales y citotóxicas . Podrían utilizarse potencialmente en el desarrollo de nuevos tratamientos contra el cáncer .
Actividad neuroprotectora
Los compuestos de tiazol han demostrado efectos neuroprotectores . Esto sugiere que podrían utilizarse en el tratamiento de enfermedades neurodegenerativas, como el Alzheimer o el Parkinson.
Safety and Hazards
The compound is classified under GHS07, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H319), and may cause respiratory irritation (H335) . It should be handled with appropriate personal protective equipment, including dust masks, eyeshields, and gloves .
Análisis Bioquímico
Biochemical Properties
5-Bromo-4-methylbenzo[d]thiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. These interactions are crucial as they can modulate signaling pathways and cellular responses. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of 5-Bromo-4-methylbenzo[d]thiazol-2-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 5-Bromo-4-methylbenzo[d]thiazol-2-amine can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it can affect metabolic pathways by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 5-Bromo-4-methylbenzo[d]thiazol-2-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-methylbenzo[d]thiazol-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-4-methylbenzo[d]thiazol-2-amine remains stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at room temperature. Prolonged exposure to light or air can lead to its degradation, reducing its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of 5-Bromo-4-methylbenzo[d]thiazol-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for achieving the desired biological outcomes while minimizing toxicity .
Metabolic Pathways
5-Bromo-4-methylbenzo[d]thiazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can influence metabolic flux and alter the levels of specific metabolites, thereby impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Bromo-4-methylbenzo[d]thiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, influencing its distribution and biological activity .
Subcellular Localization
The subcellular localization of 5-Bromo-4-methylbenzo[d]thiazol-2-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can modulate mitochondrial function and induce apoptosis. Understanding the subcellular localization of 5-Bromo-4-methylbenzo[d]thiazol-2-amine provides insights into its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
5-bromo-4-methyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-4-5(9)2-3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXQBGMLYMGHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(4-{[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2585768.png)



![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2585775.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2585779.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2585781.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2585782.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide](/img/structure/B2585785.png)